Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
CAS No.: 898758-64-0
Cat. No.: VC3818832
Molecular Formula: C21H29NO3
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
![Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone - 898758-64-0](/images/structure/VC3818832.png)
Specification
CAS No. | 898758-64-0 |
---|---|
Molecular Formula | C21H29NO3 |
Molecular Weight | 343.5 g/mol |
IUPAC Name | cyclohexyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Standard InChI | InChI=1S/C21H29NO3/c23-20(18-4-2-1-3-5-18)19-8-6-17(7-9-19)16-22-12-10-21(11-13-22)24-14-15-25-21/h6-9,18H,1-5,10-16H2 |
Standard InChI Key | BJZWKKVRIQKZIG-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 |
Canonical SMILES | C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 |
Introduction
Structural and Chemical Characteristics
Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone features a phenyl ketone core substituted at the para position with a methylene-linked spirocyclic system. The spirocyclic moiety comprises a 1,4-dioxa ring fused to an azaspiro[4.5]decane structure, creating a rigid, three-dimensional framework. The cyclohexyl group attached to the ketone carbonyl enhances steric bulk and lipophilicity, which may influence binding interactions in biological systems.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 343.5 g/mol |
CAS Registry Number | 898758-64-0 |
Purity (Commercial) | ≥97% |
Key Functional Groups | Ketone, Spirocyclic Ether-Amine |
The compound’s stereoelectronic profile is shaped by the spirocyclic system’s conformational restriction and the electron-withdrawing ketone group, which may facilitate interactions with polar biological targets.
Synthesis and Optimization Strategies
The synthesis of cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone typically involves multi-step organic transformations. A proposed route begins with the preparation of the spirocyclic amine precursor, followed by Friedel-Crafts acylation to introduce the cyclohexyl ketone group. Key steps include:
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Spirocyclic Amine Synthesis: Cyclocondensation of a diol with an amine under acidic conditions forms the 1,4-dioxa-8-azaspiro[4.5]decane system.
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Methylene Bridging: Alkylation of the spirocyclic amine with a benzyl halide introduces the methylene linker.
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Friedel-Crafts Acylation: Reaction with cyclohexanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) attaches the cyclohexyl ketone moiety to the aromatic ring.
Optimization focuses on controlling reaction temperatures and stoichiometry to maximize yield and purity. Catalytic methods and solvent selection (e.g., dichloromethane or toluene) are critical for minimizing side reactions such as over-acylation or ring-opening of the spirocyclic system.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Cyclobutyl Analog
Property | Cyclohexyl Derivative | Cyclobutyl Derivative |
---|---|---|
Molecular Formula | ||
Molecular Weight | 343.5 g/mol | 315.4 g/mol |
Key Structural Feature | Cyclohexyl Group | Cyclobutyl Group |
Potential Application | Drug Scaffold, Catalysis | Antimicrobial Agents |
The cyclohexyl derivative’s larger aliphatic ring enhances lipophilicity compared to the cyclobutyl analog, potentially improving blood-brain barrier permeability in drug candidates. Conversely, the cyclobutyl analog’s compact structure may favor synthetic accessibility and metabolic stability.
Future Research Directions
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Biological Screening: Prioritize in vitro assays against neurodegenerative and inflammatory targets.
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Structure-Activity Relationships (SAR): Systematically modify the cyclohexyl and spirocyclic substituents to optimize binding affinity.
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Toxicological Profiling: Conduct acute and chronic toxicity studies in model organisms.
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Material Applications: Explore copolymerization with epoxides or acrylates for advanced polymers.
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